8-Oxo-DA cep
Overview
Description
8-Oxo-DA CEP, also known as N6-Benzoyl-3’-O-[(diisopropylamino)(2-cyanoethoxy)phosphino]-5’-O-(4,4’-dimethoxytrityl)-8-oxo-2’-deoxyadenosine, is a chemical compound with the molecular formula C47H52N7O8P and a molecular weight of 873.93 . It is primarily used in research and development .
Synthesis Analysis
The synthesis of 8-Oxo-DA CEP involves standard methods recommended by the manufacturer . No changes are needed from these standard methods for coupling and deprotection .
Molecular Structure Analysis
The molecular structure of 8-Oxo-DA CEP is represented by the formula C47H52N7O8P . It is an oxidized nucleotide and is primarily used in studies of oxidative DNA damage .
Chemical Reactions Analysis
In the cell, 8-Oxo-DA CEP lesions are formed by reaction with reactive oxygen species (ROS) generated either via normal oxidative metabolic processes, UV ionizing radiation, or 2-nitropropane . It can potentially mispair with G, but this potential is fairly limited .
Physical And Chemical Properties Analysis
8-Oxo-DA CEP appears as a solid . It is recommended to be stored in a dry, well-ventilated area at -20 °C, and protected from heat and stored away from oxidizing agents .
Scientific Research Applications
DNA Miscoding Potential
- Translesional Synthesis and Miscoding Potential : 8-oxo-7,8-dihydrodeoxyadenosine (8-oxo-dA) demonstrates miscoding potential, as established through studies involving DNA polymerases. It is capable of mispairing, leading to mutations under certain conditions, with DNA containing 8-oxo-dA being prone to miscoding (Shibutani, Bodepudi, Johnson, & Grollman, 1993).
Genomic Distribution
- Accumulation in Genome : 8-oxo-dA accumulates at specific sites within the genome, particularly at DNA replication origins within transcribed long genes, suggesting a pattern of oxidative damage or slow repair at these locations (Amente et al., 2018).
Detection and Recognition
- Selective Detection in DNA : The development of adenosine-1,3-diazaphenoxazine derivatives has been instrumental in enabling the selective detection of 8-oxo-dA in DNA. This advancement aids in genomic research by allowing precise identification of this modification (Taniguchi, Kawaguchi, & Sasaki, 2011).
Role in DNA Repair
- Base Excision Repair Mechanism : Studies have shown that 8-oxo-dA is involved in the base excision repair (BER) process, indicating its significance in maintaining genome integrity. The research elucidates the mechanism of repair, highlighting the role of various enzymes in processing 8-oxo-dA (Hashimoto et al., 2004).
Enzymatic Activity
- 8-Oxo-dGTPase Activity : The enzymatic activity that hydrolyzes 8-oxo-dGTP to 8-oxo-dGMP, thereby preventing its misincorporation into DNA, has been a key focus of research. This enzymatic process is crucial for protecting genetic information from the effects of oxygen radicals (Sakumi et al., 1993).
Disease Connection
- Role in Age-related Macular Degeneration : Research has linked the accumulation of 8-oxo-dA in retinal DNA to age-related macular degeneration (AMD), suggesting its potential as a biomarker for oxidative damage-related diseases (Ma et al., 2016).
Biomarker for Oxidative Stress
- Detection in Marine Organisms : The detection of 8-oxo-dA as a biomarker for oxidative stress induced by pollutants has been successfully applied in marine organisms, indicating its utility in environmental studies (Machella et al., 2004).
Future Directions
8-Oxo-DA CEP is primarily used in studies of oxidative DNA damage and associated repair mechanisms . It allows investigation of the structure and activity of oligonucleotides containing an 8-oxo mutation which is formed naturally when DNA is subjected to oxidative conditions or ionizing radiation . Future research may focus on the epigenetic and epitranscriptional roles of 8-oxoguanine .
properties
IUPAC Name |
N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-8-oxo-7H-purin-6-yl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H52N7O8P/c1-31(2)54(32(3)4)63(60-27-13-26-48)62-39-28-41(53-44-42(51-46(53)56)43(49-30-50-44)52-45(55)33-14-9-7-10-15-33)61-40(39)29-59-47(34-16-11-8-12-17-34,35-18-22-37(57-5)23-19-35)36-20-24-38(58-6)25-21-36/h7-12,14-25,30-32,39-41H,13,27-29H2,1-6H3,(H,51,56)(H,49,50,52,55)/t39-,40+,41+,63?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJGKIUORDYSZMN-OBSXPSPESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C6=NC=NC(=C6NC5=O)NC(=O)C7=CC=CC=C7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C6=NC=NC(=C6NC5=O)NC(=O)C7=CC=CC=C7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H52N7O8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
873.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Oxo-DA cep |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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